molecular formula C18H17NO5 B1681357 Tranilast CAS No. 70806-55-2

Tranilast

Cat. No. B1681357
CAS RN: 70806-55-2
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-CSKARUKUSA-N
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Description

Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals . It was approved in Japan and South Korea in 1982 for the management of bronchial asthma . Indications for keloid and hypertrophic scar were added in 1993 . It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .


Synthesis Analysis

Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay and docked into the TGFβ1 target using AutoDockTools–1.5.6 .


Molecular Structure Analysis

Tranilast is a small molecule with a chemical formula of C18H17NO5 . Its average weight is 327.3313 and its monoisotopic weight is 327.110672659 .


Physical And Chemical Properties Analysis

Tranilast is a small molecule with a chemical formula of C18H17NO5 . Its average weight is 327.3313 and its monoisotopic weight is 327.110672659 .

Scientific Research Applications

Anti-Allergic and Anti-Inflammatory Applications

  • Initially identified for its anti-allergic properties, tranilast has been used in treating conditions like bronchial asthma, atopic dermatitis, and allergic conjunctivitis. It inhibits the release of chemical mediators from mast cells, thus exerting anti-inflammatory effects (Mizuno, Okamoto, & Horio, 2000).

Applications in Proliferative Disorders and Cancer

Cardiovascular Applications

  • Tranilast has shown promise in reducing restenosis after percutaneous transluminal coronary revascularization. It affects the proliferation and migration of vascular smooth muscle cells, which is a key factor in restenosis (Holmes et al., 2000); (Sata et al., 2002).

Fibrosis and Autoimmune Disorders

  • Tranilast has been effective in managing fibrosis and autoimmune disorders. Its anti-fibrotic properties are thought to depend on the inhibition of TGF-β (Kaneyama et al., 2010).

Ocular Diseases

  • In ophthalmology, tranilast has been used to treat conditions like granular corneal dystrophy. It inhibits the expression of TGF-β-induced protein in corneal fibroblasts, suggesting its potential in preventing corneal opacity (Kim et al., 2015).

Other Applications

  • Tranilast has shown potential in treating various other conditions like diabetes, renal diseases, and inflammatory disorders. Its broad range of action is attributed to its ability to suppress the expression and/or action of the TGF-β pathway and other factors (Darakhshan & Pour, 2015).

Safety And Hazards

Tranilast is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn while handling Tranilast . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Tranilast is safe and effective in inhibiting TRPV2 expression, even in Muscular Dystrophy (MD) patients with advanced heart failure . Further trials are needed to evaluate the efficacy of Tranilast in preventing myocardial damage, heart failure, motor impairment, and respiratory failure .

properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tranilast

CAS RN

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
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Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
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Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
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Record name TRANILAST
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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